molecular formula C27H25FN4O3 B2584179 Methyl 3-benzyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112339-75-9

Methyl 3-benzyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2584179
CAS No.: 1112339-75-9
M. Wt: 472.52
InChI Key: GTNQPPTXXIMUHU-UHFFFAOYSA-N
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Description

Methyl 3-benzyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a fused bicyclic core (3,4-dihydroquinazolin-4-one) substituted with a benzyl group at position 3, a 4-(4-fluorophenyl)piperazine moiety at position 2, and a methyl ester at position 5. The compound’s structural complexity arises from its heterocyclic framework, which is common in pharmacologically active molecules targeting kinases, neurotransmitter receptors, or microbial enzymes . Its synthesis likely involves multi-step reactions, including nucleophilic substitution and esterification, as inferred from analogous protocols in related compounds .

Properties

IUPAC Name

methyl 3-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O3/c1-35-26(34)20-7-12-23-24(17-20)29-27(32(25(23)33)18-19-5-3-2-4-6-19)31-15-13-30(14-16-31)22-10-8-21(28)9-11-22/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNQPPTXXIMUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs:

Piperazine-containing quinazolines (e.g., 7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid) .

Fluorophenyl-substituted heterocycles (e.g., triazole-piperazine derivatives in ).

Dihydroquinazolinone-based kinase inhibitors (e.g., gefitinib analogs).

Table 1: Structural and Functional Comparison

Feature Target Compound Analog 1 Analog 2
Core structure 3,4-Dihydroquinazolin-4-one Dihydroquinoline-4-one Triazolone-piperazine
Position 2 substitution 4-(4-Fluorophenyl)piperazine Piperazine-carbopiperazine 4-(4-Methoxyphenyl)piperazine
Position 3 substitution Benzyl Cyclopropyl Benzyloxycarbonyl
Ester/acid group Methyl ester at position 7 Carboxylic acid at position 3 Triazolone at position 2
Pharmacological target Putative kinase/serotonin receptor Antimicrobial agents Antifungal/antipsychotic

Key Findings:

Piperazine Flexibility : The 4-(4-fluorophenyl)piperazine group in the target compound may adopt a chair or boat conformation, as described by Cremer-Pople puckering coordinates , influencing receptor binding compared to the planar carbopiperazine in Analog 1.

Ester vs. Acid Bioavailability : The methyl ester at position 7 may improve cell permeability compared to Analog 1’s carboxylic acid, though it requires in vivo hydrolysis for activation.

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